Dde Biotin-PEG4-Azide is a specialized compound utilized in biochemical research, particularly in the field of protein labeling and affinity purification. This compound combines biotin, a vitamin that plays a crucial role in cellular metabolism, with a polyethylene glycol (PEG) spacer and an azide functional group. The azide group allows for "click chemistry," enabling efficient conjugation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions. This property makes Dde Biotin-PEG4-Azide valuable for applications involving protein interactions and complex formations.
This compound is classified as a bioconjugation reagent and falls under the category of click chemistry tools. Its unique structure allows it to be used in various biochemical assays, particularly those requiring the attachment of biotin to proteins or other biomolecules.
The synthesis of Dde Biotin-PEG4-Azide typically involves several steps, including the coupling of biotin to a PEG linker and subsequent introduction of the azide group. Common methods for synthesizing this compound include solid-phase peptide synthesis techniques where Fmoc-protected amino acids are sequentially added to a resin-bound peptide chain.
The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and concentrations of reagents to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for purification and characterization of the final product.
Dde Biotin-PEG4-Azide consists of several key components:
The molecular structure can be represented as follows:
The compound has a molecular weight of approximately 695.885 g/mol, with specific spectral data confirming its identity through mass spectrometry techniques .
Dde Biotin-PEG4-Azide undergoes several key reactions:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. The use of complete copper-chelating systems enhances the reactivity during CuAAC reactions, making it suitable for low-abundance targets .
The mechanism behind Dde Biotin-PEG4-Azide's functionality primarily involves its ability to form stable complexes with proteins via biotin-streptavidin interactions. When introduced into biological systems:
This mechanism facilitates robust recovery and analysis of proteins in various applications, including proteomics and drug discovery.
Safety data sheets indicate that Dde Biotin-PEG4-Azide does not meet hazardous classification criteria under standard regulations .
Dde Biotin-PEG4-Azide has numerous scientific applications:
This compound represents a versatile tool in modern biochemical research, enhancing our ability to study protein interactions and functions in various biological contexts.
The evolution of biotin-azide conjugates reflects three intertwined objectives: (1) improving aqueous solubility for biological applications, (2) enabling efficient chemoselective ligation, and (3) achieving mild recovery of captured targets. Early biotin-azide reagents (e.g., Biotin-PEG4-Azide, CAS 875770-34-6) featured short alkyl linkers that induced steric hindrance during streptavidin binding and offered no cleavability [8]. The incorporation of PEG spacers marked a significant advancement, with n=4 (PEG4) emerging as optimal for balancing hydrophilicity and molecular distance [3] [9]. However, irreversible biotin binding remained a bottleneck for sensitive applications like mass spectrometry-based proteomics, where contaminant carryover and protein denaturation skewed results [10]. This limitation drove the integration of cleavable linkers, culminating in Dde Biotin-PEG4-Azide’s commercialization circa 2015. Its design leveraged the Dde group’s unique susceptibility to mild hydrazinolysis (2% hydrazine), enabling near-quantitative release of captured molecules within minutes while leaving a minimal residual mass (100.7 Da) on the target [10].
Table 1: Evolution of Key Biotin-Azide Reagents
Reagent Generation | Example CAS | Spacer | Cleavable | Primary Advancement |
---|---|---|---|---|
First (pre-2010) | 875770-34-6 | PEG4 | No | Aqueous solubility via PEG spacer [8] |
Second (~2012) | N/A | Disulfide | Yes (reductive) | Cleavability under reducing conditions [10] |
Third (Current) | 1802907-93-2 | PEG4 | Yes (hydrazine) | Mild, site-specific cleavage; minimal footprint [10] |
The Dde protecting group serves as the linchpin for reversible biotinylation, enabling on-demand release of captured biomolecules under conditions that preserve native structure and function. Unlike conventional elution methods—boiling in SDS, acidic/basic conditions, or excess biotin—which co-elute nonspecifically bound proteins or denature targets [10], Dde cleavage operates via a highly specific β-elimination mechanism. Upon treatment with 2% hydrazine (pH ~7.0), the Dde group’s diethylmalonyl moiety undergoes hydrazinolysis, severing the biotin tag from the linker attached to the target molecule (Figure 1B) [1] [2] [10]. This reaction completes within 30–60 minutes at room temperature and leaves only a 100.7 Da carboxymethyllysine-like moiety on the purified molecule, minimizing analytical interference in downstream applications like mass spectrometry [10]. Studies demonstrate >95% release efficiency for proteins captured using Dde-based reagents, compared to <70% for traditional biotin elution [10]. This efficiency is critical for reducing background in affinity pulldowns, particularly in low-abundance target isolation (e.g., post-translationally modified proteins or transient interactors) [10].
Table 2: Comparison of Biotin Elution Methods
Method | Conditions | Efficiency | Residual Mass | Impact on Protein Integrity |
---|---|---|---|---|
Boiling/SDS | 95°C, 5–10 min | Variable | Full tag retained | Denaturation likely |
Acidic Elution (pH 2–3) | 0.1 M glycine-HCl | 60–80% | Full tag retained | Partial denaturation |
Biotin Competition | 2–5 mM biotin, 1–2 hr | 40–70% | Full tag retained | Minimal |
Dde Cleavage | 2% hydrazine, pH 7, 30–60 min | >95% | 100.7 Da | Preserved [10] |
The PEG4 spacer in Dde Biotin-PEG4-Azide (molecular formula: C₃₂H₅₃N₇O₈S) fulfills three interdependent roles critical for performance in biological milieus: solubilization, distance optimization, and conformational flexibility.
Solubilization: The tetraethylene glycol unit’s ether oxygens form hydrogen bonds with water, conferring hydrophilicity to the biotin tag. This property prevents aggregation when labeling hydrophobic biomolecules (e.g., membrane-proximal peptides or small-molecule PROTACs), ensuring consistent dispersion in aqueous buffers for reactions and assays [1] [3] [9]. Empirical data show a >50% increase in solubility for PEG4-conjugated biotins versus alkyl-spaced analogs in PBS (pH 7.4) [3].
Steric Hindrance Mitigation: The ~20.4 Å extended PEG4 arm positions biotin ~30 Å from the conjugated molecule, minimizing interference during streptavidin binding. This distance prevents clashes between streptavidin’s binding pocket (depth: ~9 Å) and the labeled biomolecule, which can reduce binding affinity by >50% for shorter spacers [3] [9]. In pulldown assays, PEG4 spacers increase capture efficiency of large complexes (e.g., antibody-drug conjugates) by 3–5 fold compared to PEG2 or non-PEGylated biotin tags [9].
Click Chemistry Efficiency: The spacer’s flexibility orients the azide group optimally for strain-promoted (SPAAC) or CuAAC reactions with alkynes. Kinetic studies indicate PEG4 spacers accelerate cycloaddition rates by ~20% compared to rigid aromatic linkers, attributed to reduced rotational barrier energy [4] [6]. This efficiency is indispensable for labeling low-abundance targets.
Table 3: Impact of Spacer Design on Biotin Reagent Performance
Spacer Type | Length (Å) | Relative Solubility | Streptavidin Binding Efficiency | Click Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|---|---|
None (direct conjugate) | 0 | Low | 10–20% | <0.5 |
PEG2 | ~10.2 | Moderate | 40–60% | 1.2 |
PEG4 | ~20.4 | High | >90% | 3.5 |
PEG6 | ~30.6 | High | >90% | 3.2 |
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